

Application Notes and Protocols for 1-Octyne in Agrochemical Development

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Compound of Interest

Compound Name: 1-Octyne

Cat. No.: B7767660

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Introduction

1-Octyne, a terminal alkyne with the chemical formula C_8H_{14} , is a versatile and valuable building block in organic synthesis.^{[1][2][3]} Its reactive terminal triple bond allows for a variety of chemical transformations, making it an important precursor in the synthesis of complex molecules for the pharmaceutical, perfumery, and agrochemical industries.^[1] In agrochemical development, **1-octyne** serves as a key intermediate for the introduction of an eight-carbon chain into the molecular scaffold of active ingredients, which can significantly influence the lipophilicity, and consequently the biological activity and environmental fate of the resulting pesticide.

This document provides detailed application notes and experimental protocols for the practical use of **1-octyne** in the development of novel fungicides, herbicides, and insecticides. It includes hypothetical and exemplary synthetic schemes based on established chemical reactions, quantitative data for analogous compounds to guide discovery, and detailed experimental procedures.

Key Synthetic Applications of 1-Octyne in Agrochemicals

The reactivity of the terminal alkyne in **1-octyne** allows for its incorporation into various agrochemical scaffolds through several powerful coupling reactions. The two primary methods explored in these notes are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Fungicide Development: Synthesis of Triazole Derivatives via Click Chemistry

Triazole fungicides are a major class of agrochemicals that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The introduction of a lipophilic octyl chain can enhance the efficacy of these fungicides. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazole derivatives from **1-octyne**.

Application Note:

The synthesis of 1-substituted-4-octyl-1,2,3-triazoles can be achieved by reacting **1-octyne** with a suitable organic azide in the presence of a copper(I) catalyst. This approach allows for the rapid generation of a library of potential fungicides by varying the structure of the organic azide, which can be tailored to target specific fungal pathogens. The resulting triazole ring acts as a stable linker and a key pharmacophore.

Experimental Protocol: Synthesis of a Hypothetical 1-(2,4-dichlorobenzyl)-4-hexyl-1H-1,2,3-triazole Fungicide

This protocol describes a hypothetical synthesis to illustrate the application of click chemistry.

Materials:

- **1-Octyne** (98%)
- 2,4-Dichlorobenzyl azide (synthesized from 2,4-dichlorobenzyl chloride and sodium azide)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate

- tert-Butanol
- Water, deionized
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO_4), anhydrous
- Silica gel for column chromatography

Procedure:

- In a 100 mL round-bottom flask, dissolve **1-octyne** (1.10 g, 10 mmol) and 2,4-dichlorobenzyl azide (2.02 g, 10 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).
- To this solution, add copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol, 5 mol%).
- Add sodium ascorbate (0.396 g, 2 mmol, 20 mol%) to the reaction mixture.
- Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2,4-dichlorobenzyl)-4-hexyl-1H-1,2,3-triazole.

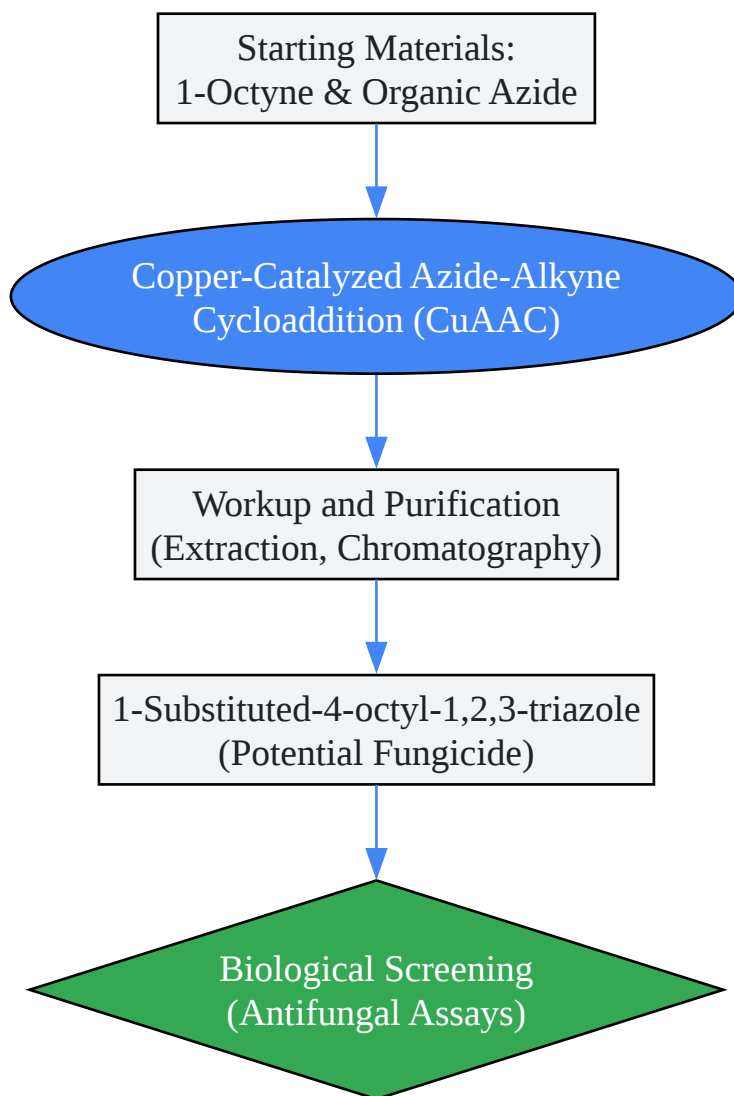
Quantitative Data (Analogous Compounds):

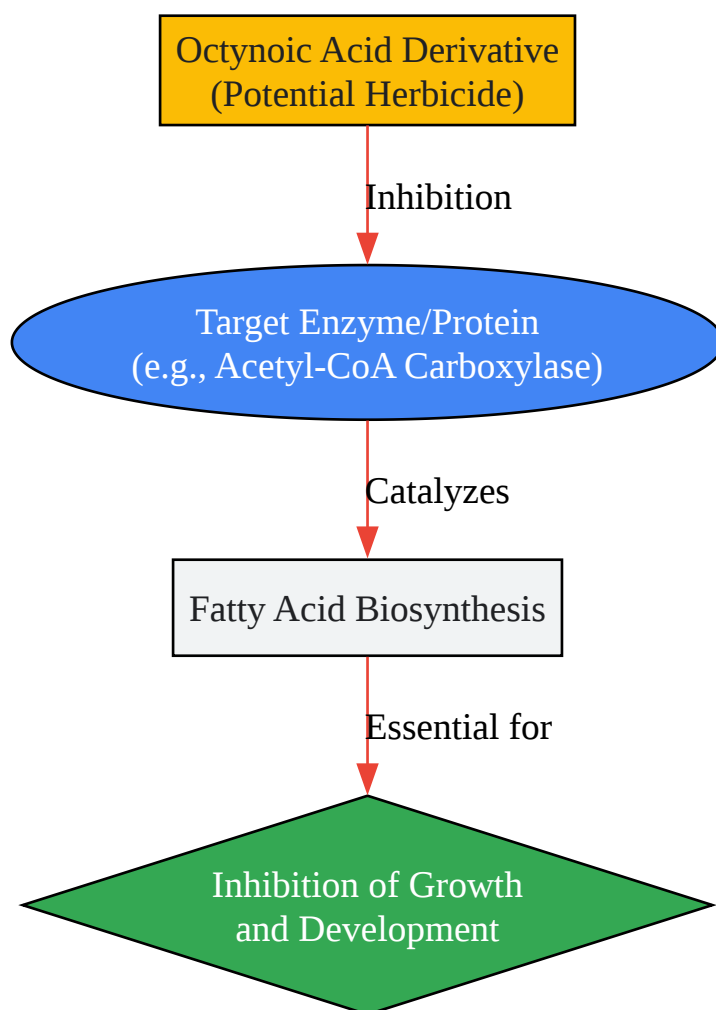
The following table presents the fungicidal activity (EC_{50} values) of various triazole-containing compounds against different plant pathogens to provide a reference for the potential efficacy of **1-octyne** derived triazoles.

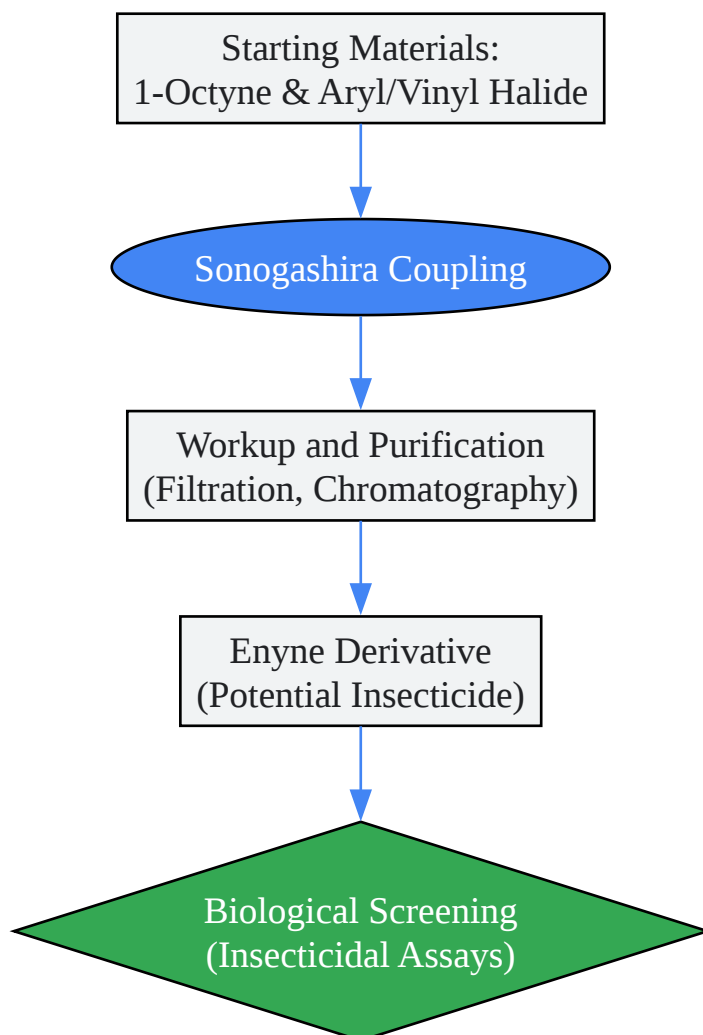
Compound Class	Fungal Pathogen	EC ₅₀ (µg/mL)
Triazole Derivatives	Rhizoctonia solani	0.014 - 2.182
Fusarium graminearum	0.104 - 0.356	
Botrytis cinerea	2.432	

Note: EC₅₀ (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.

Logical Workflow for Triazole Fungicide Synthesis:







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References

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